molecular formula C7H11BF2O3 B13452058 2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid

2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid

Cat. No.: B13452058
M. Wt: 191.97 g/mol
InChI Key: IQUHQTDPUIPSLR-UHFFFAOYSA-N
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Description

{2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid functional group attached to a spirocyclic structure containing fluorine atoms, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid typically involves the formation of the spirocyclic structure followed by the introduction of the boronic acid group. One common method involves the reaction of a suitable spirocyclic precursor with a boron-containing reagent under controlled conditions.

Industrial Production Methods

Industrial production of {2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

{2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various functionalized spirocyclic compounds .

Scientific Research Applications

{2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which {2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The spirocyclic structure also contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2,2-difluoro-6-oxaspiro[2.5]octan-1-yl}boronic acid is unique due to its combination of a spirocyclic structure and a boronic acid group, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H11BF2O3

Molecular Weight

191.97 g/mol

IUPAC Name

(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)boronic acid

InChI

InChI=1S/C7H11BF2O3/c9-7(10)5(8(11)12)6(7)1-3-13-4-2-6/h5,11-12H,1-4H2

InChI Key

IQUHQTDPUIPSLR-UHFFFAOYSA-N

Canonical SMILES

B(C1C2(C1(F)F)CCOCC2)(O)O

Origin of Product

United States

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